molecular formula C19H36O3Si2 B3032081 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol CAS No. 1036243-79-4

3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol

Cat. No.: B3032081
CAS No.: 1036243-79-4
M. Wt: 368.7
InChI Key: VQXBMHBNSMMAOR-UHFFFAOYSA-N
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Description

3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol is a chemical compound with the molecular formula C19H36O3Si2. It is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) groups attached to a benzyl alcohol moiety. This compound is often used in organic synthesis as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol typically involves the protection of hydroxyl groups on a benzyl alcohol derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or N-methylimidazole in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to the parent alcohol.

    Substitution: The TBDMS groups can be selectively removed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used for deprotection of TBDMS groups.

Major Products Formed

The major products formed from these reactions include the free benzyl alcohol, ketones, aldehydes, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: It is used in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

    Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It finds applications in the production of polymers, resins, and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers (TMS): Less stable compared to TBDMS ethers.

    Triisopropylsilyl ethers (TIPS): More sterically hindered and stable than TMS but less so than TBDMS.

    Tert-butyldiphenylsilyl ethers (TBDPS): Offer even greater stability and steric hindrance than TBDMS.

Uniqueness

3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol is unique due to its balance of stability and ease of deprotection. The TBDMS groups provide sufficient protection under a wide range of conditions while being easily removable when needed, making it highly valuable in complex synthetic routes .

Properties

IUPAC Name

[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)13-17(16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXBMHBNSMMAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183075
Record name 3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036243-79-4
Record name 3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036243-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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